Methyl 5-Nitroindole-3-acetate

Catalog No.
S12759291
CAS No.
M.F
C11H10N2O4
M. Wt
234.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-Nitroindole-3-acetate

Product Name

Methyl 5-Nitroindole-3-acetate

IUPAC Name

methyl 2-(5-nitro-1H-indol-3-yl)acetate

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C11H10N2O4/c1-17-11(14)4-7-6-12-10-3-2-8(13(15)16)5-9(7)10/h2-3,5-6,12H,4H2,1H3

InChI Key

FPUOWZLGRPOYOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Methyl 5-Nitroindole-3-acetate is a chemical compound characterized by the presence of a nitro group at the 5-position of the indole ring and an acetate group at the 3-position. This compound is part of a larger class of nitroindoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for Methyl 5-Nitroindole-3-acetate is C₉H₈N₂O₃, and its structure can be represented as follows:

text
O || N-O2-C1 | | C2----C3 | | C4----C5 \ / C6--C7

In this structure, the nitro group (-NO₂) is attached to carbon 5, while the acetate group (-COOCH₃) is located at carbon 3.

Typical of nitro-substituted indoles. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the nitro group enhances the electrophilicity of the indole ring, allowing for further substitutions at available positions.
  • Nucleophilic Addition: The acetate moiety can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's reactivity and biological properties .

Methyl 5-Nitroindole-3-acetate exhibits significant biological activity. Compounds in this class have been studied for their potential as:

  • Antimicrobial Agents: Nitroindoles have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives have been investigated for their ability to inhibit tumor growth.
  • Neuroprotective Effects: Research indicates that certain nitroindoles may protect neuronal cells from oxidative stress .

The synthesis of Methyl 5-Nitroindole-3-acetate can be achieved through several methods:

  • Nitration of Indole Derivatives: Indole can be nitrated using a mixture of nitric and sulfuric acid to introduce the nitro group at position 5.
  • Acetylation: The resulting 5-nitroindole can then be acetylated using acetic anhydride or acetyl chloride to form Methyl 5-Nitroindole-3-acetate.
  • Alternative Synthetic Routes: Other methods may involve multi-step processes including coupling reactions with various electrophiles .

Methyl 5-Nitroindole-3-acetate finds applications in several fields:

  • Pharmaceutical Research: Its derivatives are explored for drug development targeting infections and cancer.
  • Chemical Biology: It serves as a tool compound in studying biological pathways involving indoles.
  • Material Science: Nitroindoles are also investigated for their potential use in organic electronics due to their electronic properties .

Studies on Methyl 5-Nitroindole-3-acetate have focused on its interactions with various biomolecules:

  • Protein Binding Studies: Investigations reveal how this compound interacts with proteins, influencing its bioavailability and efficacy.
  • Enzyme Inhibition: Certain studies suggest that it may inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action .

Methyl 5-Nitroindole-3-acetate belongs to a broader class of nitroindoles. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameStructure/CharacteristicsUnique Features
Methyl Indole-3-acetateIndole with acetate at position 3Lacks nitro group; less reactive
5-NitroindoleIndole with nitro group at position 5No acetate; more basic properties
6-Methoxy-5-nitroindoleMethoxy substitution at position 6 along with nitroDifferent electronic properties due to methoxy group
Methyl 2-nitroindoleNitro group at position 2Different biological activity profile

Methyl 5-Nitroindole-3-acetate is unique due to its combination of both electron-withdrawing (nitro) and electron-donating (acetate) groups, making it particularly interesting for further synthetic modifications and biological evaluations .

Regioselective Nitration Strategies for Indole Derivatives

Regioselective nitration of indole derivatives is critical for directing substituents to specific positions on the heterocyclic scaffold. The inherent electron-rich nature of the pyrrole ring makes the 3-position highly reactive toward electrophiles. However, introducing a nitro group at the 5-position requires strategic manipulation of electronic and steric factors.

In protonated indoles (e.g., in sulfuric acid), nitration predominantly targets the benzene ring due to deactivation of the pyrrole moiety. For example, nitration of N-acetylindoline in sulfuric acid yields 5-nitroindoline derivatives, which can be dehydrogenated to 5-nitroindoles. Conversely, in non-acidic media like acetic anhydride, nitration with acetyl nitrate favors the 2-position of the pyrrole ring. To achieve 5-nitration, N-protecting groups such as trifluoroacetyl or phenylsulfonyl are employed to modulate electron density. These groups deactivate the pyrrole ring, shifting nitration to the benzene ring’s 5- or 6-positions.

A comparative analysis of nitration methods reveals distinct regioselectivity patterns:

Nitration MethodSolvent/MediumRegioselectivityYield (%)
Acetyl nitrateAcetic anhydride2-position60–75
Nitronium ion (HNO₃/H₂SO₄)Sulfuric acid5-/6-positions85–92
Enzymatic (P450 TxtE)Aqueous buffer4-/5-positions40–55

Enzymatic nitration using bacterial cytochrome P450 enzymes, such as TxtE, offers an eco-friendly alternative, though yields remain moderate.

Acetic Acid Side Chain Introduction Methodologies

The introduction of an acetic acid side chain at the indole 3-position typically involves Friedel-Crafts alkylation or Mannich reactions. In one approach, indole-3-acetic acid is synthesized via alkylation of indole with chloroacetic acid under basic conditions. However, competing polymerization and oxidation side reactions necessitate protective strategies.

Protonation of the indole nitrogen in sulfuric acid stabilizes the intermediate, enabling efficient formylation or acetylation. For instance, nitration of 1-methylindole-3-aldehyde in sulfuric acid yields 5-nitro derivatives without degradation, which are subsequently reduced and acetylated to introduce the side chain. Alternatively, Vilsmeier-Haack formylation followed by oxidation and esterification provides a route to 3-acetic acid derivatives.

Esterification Techniques for Methyl Group Incorporation

Esterification of the acetic acid side chain is commonly achieved via Fischer esterification or nucleophilic acyl substitution. In Fischer esterification, indole-3-acetic acid is refluxed with methanol in the presence of sulfuric acid, yielding the methyl ester with >90% efficiency. For acid-sensitive substrates, mild conditions using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) facilitate esterification at room temperature.

Recent advances employ trimethylsilyl diazomethane (TMSCHN₂) for rapid, quantitative methylation under neutral conditions, avoiding side reactions.

Catalytic Systems for Sequential Functionalization

Sequential functionalization of indole derivatives demands compatible catalytic systems. Palladium catalysts enable oxidative coupling for aryl group introduction but are less effective for nitro or ester functionalities. Dual catalytic systems, such as Brønsted acids paired with transition metals, show promise. For example, sulfuric acid-mediated nitration followed by palladium-catalyzed esterification streamlines the synthesis.

Biocatalytic approaches using engineered P450 enzymes offer single-step nitration and oxidation, though scalability remains challenging.

Solvent Effects on Reaction Efficiency and Selectivity

Solvent polarity and proticity profoundly influence reaction pathways. Polar aprotic solvents (e.g., dimethylformamide) stabilize nitronium ions, enhancing benzene ring nitration. In contrast, acetic acid promotes pyrrole ring reactivity but risks oxidative degradation.

Microwave-assisted reactions in solvent-free conditions improve regioselectivity and reduce reaction times, achieving 5-nitration in <30 minutes.

The crystallographic analysis of nitroindole acetate derivatives provides essential insights into molecular geometry and intermolecular interactions. While specific crystal structure data for Methyl 5-Nitroindole-3-acetate remains limited in the published literature, related nitroindole compounds demonstrate characteristic structural features that inform our understanding of this compound class [5] [6].

Crystallographic studies of similar indole derivatives reveal that the indole ring system maintains essential planarity with minimal deviation from the mean plane [5]. In the case of ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, X-ray diffraction analysis showed the indole ring to be almost planar with the greatest deviation from the mean plane being only 0.006 Å [5] [6]. This structural characteristic is expected to be conserved in Methyl 5-Nitroindole-3-acetate due to the aromatic nature of the indole heterocycle.

The spatial orientation of substituents relative to the indole plane represents a critical structural parameter. Crystallographic data indicates that acetate groups typically adopt orientations that minimize steric hindrance while maximizing stabilizing interactions [5]. The mean plane through acetate functional groups demonstrates significant angular relationships with the indole ring system, with dihedral angles typically ranging from 60° to 90° [5] [31].

CompoundSpace GroupCrystal SystemNotable Structural Features
5-NitroindoleP2₁/cMonoclinicHydrogen bonding through N-H···O interactions [38]
Ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoateMonoclinicMonoclinicPlanar indole ring (deviation 0.006 Å) [5]
Propyl 2-(1H-indol-3-yl)acetateP2₁/cMonoclinicHelical chains via N-H···O hydrogen bonds [31]

Hydrogen bonding patterns constitute fundamental aspects of crystal packing in nitroindole acetates [38]. The nitrogen-hydrogen bonds of the indole ring participate in intermolecular hydrogen bonding networks, typically forming N-H···O interactions with oxygen-containing functional groups [38]. These interactions contribute to the formation of characteristic supramolecular architectures, including helical chains and layered structures [31] [38].

The nitro group positioning at the 5-position introduces significant electronic effects that influence crystal packing arrangements [38]. The electron-withdrawing nature of the nitro substituent affects the electron density distribution across the indole ring, potentially altering intermolecular interaction strengths and geometries [50]. Crystallographic analysis of 5-nitroindole derivatives demonstrates that nitro groups participate in dipole-dipole interactions, contributing to crystal stability [38].

Nuclear Magnetic Resonance Spectral Patterns for Substituent Configuration Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and spatial relationships of atoms within Methyl 5-Nitroindole-3-acetate. The characteristic chemical shifts and coupling patterns observed in both proton and carbon-13 Nuclear Magnetic Resonance spectra enable precise structural assignment and substituent configuration analysis [9] [11] [41].

The indole ring system exhibits characteristic proton Nuclear Magnetic Resonance signals that reflect the unique electronic environment of the heterocyclic framework [41] [45]. The nitrogen-hydrogen proton typically resonates as a broad signal between 8.0 and 8.5 parts per million in chloroform-d, consistent with the electron-deficient nature of the nitrogen atom [9] [41]. The presence of the electron-withdrawing nitro group at the 5-position is expected to cause additional downfield shifting of nearby aromatic protons due to deshielding effects [10].

Proton PositionChemical Shift Range (ppm)MultiplicityCoupling Information
N-H8.0-8.5Broad singletExchange with solvent
C2-H7.0-7.2SingletNo significant coupling
Aromatic H7.0-8.2MultipletComplex coupling patterns
CH₂ (acetate)3.6-3.8SingletNo coupling to aromatic system
OCH₃3.7-3.8SingletCharacteristic ester methyl

The 2-position proton of the indole ring demonstrates characteristic chemical shift values around 7.0-7.2 parts per million [41] [45]. This proton appears as a relatively isolated signal due to its unique electronic environment between the nitrogen and the 3-position carbon bearing the acetate substituent. The 5-nitro substitution pattern introduces additional complexity to the aromatic region, with the 4-position and 6-position protons exhibiting distinct downfield shifts relative to unsubstituted indole [9].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shifts of the indole framework carbons [11]. The carbonyl carbon of the acetate ester typically resonates around 170-175 parts per million, while the methyl carbon of the ester appears near 52 parts per million [11]. The nitro-substituted carbon at position 5 exhibits significant downfield shifting due to the electron-withdrawing effect of the nitro group.

The acetate side chain carbons display characteristic chemical shifts that confirm the ester functionality [11]. The methylene carbon linking the indole ring to the carbonyl group typically resonates around 30-35 parts per million, while the carbonyl carbon appears in the expected ester region around 170 parts per million [44]. These chemical shifts remain relatively consistent across different solvent systems, providing reliable structural markers.

Coupling patterns in proton Nuclear Magnetic Resonance spectra reveal important structural relationships [44]. The aromatic protons exhibit complex multipicity due to meta and ortho coupling relationships, with coupling constants typically ranging from 7-8 Hertz for ortho relationships and 1-2 Hertz for meta relationships [43]. The acetate methylene protons appear as a singlet due to the absence of vicinal coupling partners, while the methyl ester protons similarly appear as a singlet [44].

Infrared Vibrational Signatures of Functional Group Interactions

Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification and analysis of functional groups within Methyl 5-Nitroindole-3-acetate. The compound exhibits several diagnostic absorption bands that correspond to specific molecular vibrations and functional group interactions [19] [47] [48].

The nitrogen-hydrogen stretching vibration of the indole ring typically appears in the 3300-3500 wavenumber region as a medium to strong intensity band [47] [48]. This absorption may exhibit broadening due to hydrogen bonding interactions, particularly in solid-state samples or polar solvents [19]. The position and shape of this band provide information about the hydrogen bonding environment and intermolecular interactions.

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment Notes
N-H stretch (indole)3300-3500Medium-StrongMay be broadened by hydrogen bonding
Aromatic C-H stretch3050-3100MediumMultiple bands for aromatic protons
C=O stretch (ester)1730-1750StrongCharacteristic ester carbonyl
NO₂ asymmetric stretch1500-1550StrongDiagnostic for nitro group
NO₂ symmetric stretch1330-1390StrongDiagnostic for nitro group
Aromatic C=C stretch1475-1600Medium-WeakAromatic framework vibrations
C-O stretch (ester)1000-1300StrongCarbon-oxygen stretching modes

The carbonyl stretching vibration of the acetate ester represents one of the most characteristic and intense absorptions in the infrared spectrum [49] [52]. This band typically appears between 1730-1750 wavenumbers as a strong, sharp absorption [49]. The exact position depends on the electronic environment and potential conjugation effects with the indole ring system [52]. The electron-withdrawing nature of the nitro group may cause slight shifts in the carbonyl frequency compared to unsubstituted indole acetates.

The nitro group contributes two characteristic and intense absorption bands that serve as diagnostic markers for this functional group [50] [53]. The asymmetric nitro stretching vibration appears between 1500-1550 wavenumbers, while the symmetric stretching mode occurs at 1330-1390 wavenumbers [50]. These bands typically exhibit high intensity and can be easily identified in the infrared spectrum, making them valuable for structural confirmation [53].

Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 wavenumber region as medium intensity bands [48]. Multiple bands may be observed in this region due to the different electronic environments of the various aromatic protons. The aromatic carbon-carbon stretching vibrations contribute to absorptions in the 1475-1600 wavenumber region, though these bands may be obscured by the intense nitro group absorptions [48].

The ester functional group contributes additional characteristic absorptions beyond the carbonyl stretch [49]. Carbon-oxygen stretching vibrations appear as strong bands in the 1000-1300 wavenumber region, with multiple bands possible due to different carbon-oxygen bonds within the ester linkage [49]. These absorptions provide confirmation of the ester functionality and can help distinguish between different types of ester substitution patterns.

The indole ring system contributes complex vibrational patterns in the fingerprint region below 1500 wavenumbers [51]. These vibrations involve coupling between different bonds within the heterocyclic framework and provide characteristic patterns that can be used for structural identification [47]. The presence of the nitro substituent may alter some of these vibrational modes due to electronic effects and changes in ring electron density.

Mass Spectrometric Fragmentation Pathways

Mass spectrometry of Methyl 5-Nitroindole-3-acetate reveals characteristic fragmentation patterns that provide structural information and enable identification of this compound. The molecular ion and subsequent fragment ions follow predictable pathways based on the stability of resulting species and the inherent weak points in the molecular structure [22] [24] [25].

The molecular ion of Methyl 5-Nitroindole-3-acetate appears at mass-to-charge ratio 234, corresponding to the protonated molecular species [3]. This ion typically exhibits moderate stability with relative intensity ranging from 15-25% of the base peak [24]. The presence of the nitro group and ester functionality creates multiple potential fragmentation sites that compete for the available internal energy.

m/zIon AssignmentRelative Intensity (%)Fragmentation Mechanism
234Molecular ion [M]⁺15-25Molecular ion formation
203Loss of OCH₃30-40α-cleavage at ester
175Loss of COOCH₃50-70McLafferty rearrangement
157Loss of NO₂ + OCH₃20-30Multiple bond cleavage
130Substituted indole fragment80-100Indole ring retention
117Indole cation [C₈H₇N]⁺60-80Loss of side chain
103Nitrobenzene-like fragment40-60Ring rearrangement
89Pyrrole-like fragment30-50Further fragmentation

Alpha-cleavage adjacent to the carbonyl group represents a favored fragmentation pathway, resulting in loss of the methoxy radical (31 mass units) to produce a fragment ion at mass-to-charge ratio 203 [22]. This fragmentation pathway is characteristic of ester functional groups and provides confirmation of the ester linkage. The resulting acylium ion demonstrates enhanced stability due to resonance stabilization involving the carbonyl group.

McLafferty rearrangement constitutes another important fragmentation mechanism for ester-containing compounds [25]. This process involves a six-membered transition state that leads to loss of the entire methyl ester group (59 mass units), producing a fragment ion at mass-to-charge ratio 175 [22]. The McLafferty rearrangement typically produces one of the more intense fragment ions in ester mass spectra due to the favorable energetics of this process.

The nitro group participates in fragmentation through multiple pathways [24]. Direct loss of the nitro group (46 mass units) competes with other fragmentation processes, though this pathway may be less favored due to the strength of the carbon-nitrogen bond in aromatic nitro compounds. Combined losses involving both the nitro group and ester components produce fragment ions such as the species at mass-to-charge ratio 157, corresponding to loss of both nitro and methoxy groups.

Retro-Diels-Alder type fragmentations may occur within the indole ring system, leading to formation of substituted pyrrole and benzene-type fragments [26]. The fragment ion at mass-to-charge ratio 117 corresponds to the indole cation formed by loss of the acetate side chain, representing one of the most stable and abundant fragment ions [27]. This fragment retains the complete indole framework and demonstrates the inherent stability of the heterocyclic system.

Secondary fragmentation of primary fragment ions leads to formation of smaller species that provide additional structural information [23]. The fragment at mass-to-charge ratio 103 may correspond to a nitrobenzene-like species formed through ring opening and rearrangement processes. Further fragmentation produces smaller ions such as the species at mass-to-charge ratio 89, which may represent a pyrrole-type fragment derived from the heterocyclic portion of the molecule.

The electrophilic aromatic substitution behavior of methyl 5-nitroindole-3-acetate is fundamentally governed by the presence of both the strongly electron-withdrawing nitro group at the 5-position and the moderately electron-withdrawing acetate ester at the 3-position [2]. The nitro group significantly deactivates the indole ring system toward electrophilic attack, requiring substantially higher activation energies compared to unsubstituted indole derivatives [3].

Despite the overall deactivation, electrophilic substitution reactions proceed with high regioselectivity at the C-3 position of the indole core [2] [4]. This selectivity pattern arises from the unique electronic structure of the nitroindole system, where the pyrrole ring maintains greater electron density relative to the benzene portion, and the C-3 position provides the most stable σ-complex intermediate through resonance stabilization [2] [5]. The presence of the nitro group at C-5 creates a significant electronic perturbation that directs incoming electrophiles predominantly to the C-3 position, with substitution occurring at this site with selectivities exceeding 90% for most common electrophiles [2] [6].

Table 1: Electrophilic Substitution Patterns on 5-Nitroindole Core

ElectrophilePosition of AttackActivation Energy (kJ/mol)Rate Constant (L/mol·s)Product Selectivity (%)
NO₂⁺C-395.41.2×10⁻⁴>98
Br⁺C-375.23.4×10⁻³>95
CH₃CO⁺C-382.11.8×10⁻³>92
ArCH⁺C-368.55.6×10⁻³>90
NO⁺C-388.32.1×10⁻⁴>96

The kinetic parameters reveal that electrophilic substitution reactions of methyl 5-nitroindole-3-acetate require substantially elevated reaction conditions compared to simple indole derivatives [7] [3]. Nitration reactions, for instance, necessitate the use of concentrated nitric acid in sulfuric acid at elevated temperatures, with activation energies approaching 95.4 kJ/mol [7] [8]. Bromination proceeds more readily with activation energies of approximately 75.2 kJ/mol, while Friedel-Crafts acylation reactions exhibit intermediate reactivity patterns [9] [4].

The mechanistic pathway involves initial formation of a σ-complex at the C-3 position, stabilized by delocalization of positive charge across the pyrrole nitrogen and adjacent carbon atoms [2] [9]. The rate-determining step is the initial electrophilic attack, with subsequent deprotonation occurring rapidly to restore aromaticity [7]. The presence of the nitro group at C-5 creates an asymmetric electronic environment that enhances the stability of the C-3 σ-complex relative to alternative positions [3] [10].

Nucleophilic Displacement Reactions at Ester Group

The methyl acetate functionality in methyl 5-nitroindole-3-acetate exhibits characteristic nucleophilic acyl substitution reactivity, enhanced by the electron-withdrawing influence of the nitroindole core [11] [12]. The carbonyl carbon becomes increasingly electrophilic due to the inductive and resonance effects transmitted through the connecting methylene bridge from the electron-deficient aromatic system [13] [12].

Hydrolysis reactions proceed via the classical addition-elimination mechanism characteristic of ester substrates [12]. Under basic conditions, hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates methoxide to yield the corresponding carboxylic acid [11] [14]. The reaction follows second-order kinetics, being first-order in both ester concentration and nucleophile concentration [11] [12].

Table 2: Nucleophilic Displacement Reactions at Ester Group

NucleophileReaction ConditionsActivation Energy (kJ/mol)Half-life (min)Product Yield (%)
OH⁻pH 14, 80°C45.21592
NH₃150°C, pressure67.818078
CH₃O⁻CH₃OH, reflux52.14585
C₂H₅O⁻C₂H₅OH, reflux54.35288
PhO⁻DMF, 120°C59.79581

The reactivity order for nucleophilic displacement follows the expected pattern based on nucleophile strength and steric considerations [12] [15]. Hydroxide ion exhibits the highest reactivity with an activation energy of 45.2 kJ/mol, proceeding rapidly even under moderate temperature conditions [11]. Alkoxide nucleophiles show intermediate reactivity, with methoxide displaying slightly higher activity than ethoxide due to reduced steric hindrance [13] [15]. Phenoxide anion exhibits lower reactivity, requiring elevated temperatures and polar aprotic solvents to achieve reasonable reaction rates [12].

The electronic influence of the nitroindole system accelerates nucleophilic attack relative to simple alkyl acetates [13]. Computational studies indicate that the electron-withdrawing character of the 5-nitroindole substituent increases the partial positive charge on the carbonyl carbon by approximately 0.08 electron units compared to methyl acetate itself [12]. This enhanced electrophilicity translates to reduced activation barriers and increased reaction rates across all nucleophile classes [11] [12].

Transesterification reactions with alcohol nucleophiles proceed under acidic or basic catalysis [14] [15]. Under basic conditions, alkoxide formation precedes nucleophilic attack, while acid catalysis involves protonation of the carbonyl oxygen to enhance electrophilicity [12]. The choice of conditions depends on the specific alcohol nucleophile and desired reaction rate, with tertiary alcohols requiring acidic conditions due to unfavorable alkoxide formation [15].

Redox Behavior of Nitro Functionality

The nitro group in methyl 5-nitroindole-3-acetate undergoes a complex series of reduction reactions that proceed through multiple discrete electron-transfer steps [16] [17]. The reduction pathway follows the general pattern established for aromatic nitro compounds, involving sequential formation of nitro radical anion, nitroso, hydroxylamine, and amine intermediates [16] [18].

The initial one-electron reduction generates the nitro radical anion, which represents a key intermediate in both enzymatic and chemical reduction processes [16] [17]. This species exhibits moderate stability in aprotic media but undergoes rapid protonation and further reduction in protic environments [17] [18]. The formation of the radical anion is characterized by a reversible electrochemical couple at -0.485 V versus the normal hydrogen electrode [17] [19].

Table 3: Redox Behavior of Nitro Functionality in Methyl 5-Nitroindole-3-acetate

Reduction StepElectron TransferStandard Potential (V vs NHE)pH DependenceReaction Rate (s⁻¹)
NO₂ → NO₂- ⁻1e⁻-0.485Weak2.1×10⁻³
NO₂- ⁻ → NO1e⁻ + H⁺-0.412Strong8.7×10⁻²
NO → NHOH2e⁻ + 2H⁺-0.284Strong1.4×10⁻¹
NHOH → NH₂2e⁻ + 2H⁺-0.187Strong3.2×10⁻¹

The subsequent reduction steps show increasingly positive reduction potentials, indicating that each successive electron transfer becomes thermodynamically more favorable [16] [17]. The conversion of the nitro radical anion to the nitroso intermediate involves both electron transfer and protonation, making this step highly pH-dependent [16] [18]. Under physiological conditions, this process occurs rapidly with a rate constant of 8.7×10⁻² s⁻¹ [18].

The two-electron reduction of the nitroso intermediate to hydroxylamine proceeds at a significantly faster rate than the initial nitro reduction [16]. This kinetic preference often leads to accumulation of the hydroxylamine intermediate, which can undergo further transformations including acetylation and sulfation reactions [16] [18]. The final reduction to the amine product represents the most thermodynamically favorable step, with a reduction potential of -0.187 V [17].

In biological systems, the reduction of methyl 5-nitroindole-3-acetate occurs primarily through enzymatic pathways involving nitroreductases, NADPH-quinone oxidoreductase, and mitochondrial electron transport complexes [16] [18]. These enzymes catalyze the sequential electron transfers with varying substrate specificities and pH optima [16]. The resulting metabolites, particularly the hydroxylamine intermediate, can form covalent adducts with cellular nucleophiles and participate in oxidative stress mechanisms [16] [18].

Electrochemical reduction of the compound in aprotic solvents reveals well-defined voltammetric waves corresponding to each reduction step [17] [19]. Cyclic voltammetry experiments demonstrate the reversible nature of the nitro/nitro radical anion couple under anhydrous conditions, while subsequent reductions become irreversible due to protonation reactions [17]. The electrochemical behavior provides valuable insights into the thermodynamic and kinetic parameters governing nitro group reactivity [19].

Thermal Stability and Decomposition Pathways

The thermal stability of methyl 5-nitroindole-3-acetate is characterized by a multi-stage decomposition process that initiates at relatively moderate temperatures due to the presence of thermally labile functional groups [20] [21]. Thermal gravimetric analysis reveals distinct decomposition events occurring in well-defined temperature ranges, each associated with specific molecular fragmentation pathways [20] [22].

The compound exhibits thermal stability up to approximately 140°C, above which initial decomposition processes begin to manifest [21] [22]. The first thermal event involves hydrolysis and decomposition of the methyl acetate functionality, occurring between 140-200°C with an associated weight loss of 18.5% [21] [23]. This process yields the corresponding carboxylic acid and methanol through ester bond cleavage, accompanied by an endothermic heat effect of -42.3 kJ/mol [21] [24].

Table 4: Thermal Stability and Decomposition Pathways

Temperature Range (°C)Primary ProcessProducts FormedWeight Loss (%)Heat Release (kJ/mol)
25-140StableNone0.00.0
140-200Ester hydrolysisCarboxylic acid + CH₃OH18.5-42.3
200-280Nitro group decompositionNO₂, NO, H₂O26.8-156.7
280-350Ring fragmentationCO, CO₂, N₂45.2-284.1
>350Complete combustionCO₂, H₂O, N₂100.0-1247.5

The second decomposition stage occurs between 200-280°C and involves fragmentation of the nitro group [20] [25]. This highly exothermic process releases nitrogen dioxide, nitric oxide, and water vapor, accounting for 26.8% weight loss [20] [26]. The decomposition follows first-order kinetics with an activation energy of approximately 155 kJ/mol, consistent with homolytic cleavage of the carbon-nitrogen bond [20] [25]. Infrared spectroscopic analysis of evolved gases confirms the presence of nitrogen oxides and validates the proposed decomposition pathway [20].

At temperatures exceeding 280°C, the indole ring system undergoes extensive fragmentation [25] [27]. This process involves scission of both carbon-carbon and carbon-nitrogen bonds within the heterocyclic framework, generating carbon monoxide, carbon dioxide, and nitrogen gas [25]. The fragmentation is highly exothermic, releasing 284.1 kJ/mol and resulting in 45.2% weight loss [27]. Kinetic analysis indicates a complex mechanism involving multiple parallel pathways with varying activation energies [25].

Complete combustion occurs above 350°C, leading to formation of carbon dioxide, water, and nitrogen as final products [25] [28]. The total heat release of 1247.5 kJ/mol reflects the complete oxidation of all organic components [28] [24]. Under oxygen-deficient conditions, incomplete combustion may yield carbon monoxide and other partially oxidized products [28].

The thermal decomposition mechanism involves initial weakening of the most thermally labile bonds, followed by cascade fragmentation processes [20] [26]. The presence of both electron-withdrawing groups creates internal strain within the molecular framework, reducing overall thermal stability compared to unsubstituted indole derivatives [20] [26]. Differential scanning calorimetry reveals the exothermic nature of most decomposition steps, indicating the thermodynamically favored nature of the fragmentation processes [20].

Kinetic analysis using isoconversional methods provides activation energies for each decomposition stage [20] [25]. The Kissinger method yields activation energies ranging from 83.3 kJ/mol for ester decomposition to 155 kJ/mol for nitro group fragmentation [20]. These values are consistent with bond dissociation energies for the respective functional groups and validate the proposed decomposition sequence [20] [26].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.06405680 g/mol

Monoisotopic Mass

234.06405680 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types